Product packaging for methanethione(Cat. No.:)

methanethione

Cat. No.: B1239212
M. Wt: 44.08 g/mol
InChI Key: FSOZVKCVXLMCHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Sulfidocarbonate(.1-) is an organic radical anion.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CS- B1239212 methanethione

Properties

Molecular Formula

CS-

Molecular Weight

44.08 g/mol

IUPAC Name

methanethione

InChI

InChI=1S/CS/c1-2/q-1

InChI Key

FSOZVKCVXLMCHJ-UHFFFAOYSA-N

Canonical SMILES

[C-]=S

Origin of Product

United States

Fundamental Theoretical and Spectroscopic Investigations of Methanethione Ch2s

Quantum Chemical Calculations of Molecular Structure and Electronic States

Quantum chemical calculations have proven to be an indispensable tool for understanding the fundamental properties of methanethione. These computational approaches allow for the prediction of molecular geometries, electronic state energies, and spectroscopic parameters, offering a detailed picture of this unstable molecule.

Computational Methodologies for Spectroscopic Parameter Prediction

A variety of quantum chemical methods are employed to predict the spectroscopic parameters of this compound with high accuracy. These methods range from ab initio techniques to density functional theory (DFT).

Commonly used ab initio methods include Møller-Plesset second-order perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)). ajchem-a.comaip.org These methods, often combined with large basis sets like the correlation-consistent polarized valence basis sets (cc-pVDZ, cc-pVTZ), provide reliable predictions of molecular geometries, vibrational frequencies, and rotational constants. ajchem-a.comrsc.org For instance, the G4 and W2U composite methods, which integrate various levels of theory, are utilized for highly accurate thermochemical property predictions. ajchem-a.comresearchgate.net

The R-matrix method is another powerful computational tool used to study electron-molecule scattering and predict properties like electron impact integral cross sections. rsc.org This method involves a close-coupling approximation and has been used with basis sets such as 6-31G* and cc-pVTZ to investigate the electronic states of this compound. rsc.org Self-consistent field (SCF) calculations are often the starting point for more advanced methods, providing initial molecular orbitals and ground state energies. rsc.org

These computational approaches have been successful in predicting various properties of this compound, including its ground state energy, first electronic excitation energy, rotational constants, and dipole moment, which show good agreement with experimental data. rsc.org

Analysis of Transient this compound Generation and Detection

Due to its high reactivity, this compound is typically generated as a transient species in the gas phase or isolated in inert matrices for spectroscopic study. One common method for its generation is through the pyrolysis of precursor molecules. For example, the pyrolysis of trimethylene sulfide (B99878) ((CH2)3S) has been used to produce thioformaldehyde (B1214467) for spectroscopic analysis. aanda.org Another method involves the photolysis of matrix-isolated methylene (B1212753) trithiocarbonate (B1256668) at low temperatures (around 10 K), which has been shown to be a clean source of this compound. cdnsciencepub.com The photolysis of dimethyl sulfoxide (B87167) (DMSO) in a low-temperature argon matrix also yields methanol (B129727) and thioformaldehyde. conicet.gov.ar

The detection of transient this compound relies heavily on spectroscopic techniques. The combination of Fourier-transform microwave and submillimetre-wave spectroscopies has been successfully used for the gas-phase detection and characterization of related metastable sulfur-containing isomers. soft-photons-astro-molecules.com

Spectroscopic Signatures and Characterization Techniques

Spectroscopic investigations provide direct experimental data on the structure and properties of this compound. Various spectroscopic techniques have been employed to characterize this elusive molecule in different environments.

Rotational Spectroscopy Studies of Gas-Phase this compound

Rotational spectroscopy is a high-resolution technique that provides precise information about the geometry and rotational constants of molecules in the gas phase. ifpan.edu.pllibretexts.orgwikipedia.org By measuring the energies of transitions between quantized rotational states, researchers can determine moments of inertia and, consequently, bond lengths and angles with high accuracy. ifpan.edu.plwikipedia.org

For this compound, rotational spectroscopy has been used to determine its rotational constants. rsc.org These experimental values serve as important benchmarks for validating the accuracy of quantum chemical calculations. rsc.org The analysis of rotational spectra allows for the precise determination of the molecular structure. soft-photons-astro-molecules.com

Table 1: Comparison of Calculated and Experimental Rotational Constants for this compound

Parameter6-31G*cc-pVTZExperimental
Rotational Constant A (GHz)293.94293.07293.28
Rotational Constant B (GHz)31.7431.6531.69
Rotational Constant C (GHz)28.6228.5628.59

Source: Adapted from computational studies and experimental data. rsc.org

Infrared and Ultraviolet Absorption Characteristics

Infrared (IR) and ultraviolet (UV) spectroscopy provide information about the vibrational and electronic transitions of molecules, respectively.

The infrared spectrum of this compound has been studied in the gas phase and in matrix isolation. nist.gov The fundamental vibrational frequencies have been identified and assigned through these studies. For instance, the ν2 vibration-rotation spectrum has been investigated, providing insights into the molecule's vibrational modes. nist.gov

Ultraviolet absorption spectroscopy reveals the electronic transitions of this compound. The electronic absorption spectrum of related molecules like hydrogen sulfide (H2S) shows a broad absorption band in the UV region, corresponding to transitions from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). aip.org Similar principles apply to the electronic spectroscopy of this compound, where studies have focused on valence to Rydberg state transitions. rsc.org

Matrix Isolation Spectroscopy for Unstable Species

Matrix isolation is a powerful technique for studying highly reactive and unstable species like this compound. conicet.gov.arnih.gov This method involves trapping the molecule of interest in a solid, inert matrix (such as argon or nitrogen) at very low temperatures (typically a few Kelvin). cdnsciencepub.comacs.org This isolation prevents the reactive molecules from interacting with each other, allowing for their spectroscopic characterization.

The infrared spectra of matrix-isolated this compound (CH2S) and its deuterated isotopologue (CD2S) have been recorded, leading to the assignment of all their normal vibrational frequencies. cdnsciencepub.com This technique has been crucial in obtaining the vibrational spectrum of thioformaldehyde, as the molecule is indefinitely stable under these conditions. cdnsciencepub.com The photolysis of precursors like methylene trithiocarbonate within the matrix provides a clean in-situ source of the target molecule. cdnsciencepub.com

Astrochemistry and Interstellar Medium Research

This compound (CH₂S), also known as thioformaldehyde, is a molecule of significant interest in the field of astrochemistry, which studies chemical processes in extraterrestrial environments. virginia.edu Its presence and chemical behavior in the interstellar medium (ISM) provide crucial insights into the complex chemical networks that govern the formation of molecules between stars. virginia.eduannualreviews.org

Detection and Abundance in Interstellar Clouds and Stars

This compound has been successfully identified in various extraterrestrial locations, ranging from molecular clouds within our own galaxy to distant galaxies. The initial detection of H₂CS in the Milky Way was achieved by observing the 2₁₁ ← 2₁₂ transition at a frequency of 3139.4 MHz, specifically in the direction of the Sagittarius B2 (Sgr B2) molecular cloud. oup.com Following this discovery, thioformaldehyde has been observed in a diverse range of astronomical environments, including both cold and hot molecular cores, stellar outflows, and the general interstellar medium. oup.com Its detection is not confined to our galaxy; it has also been observed in other galaxies, underscoring its widespread presence in the cosmos. oup.com

Table 1: Selected Interstellar and Extragalactic Detections of this compound (CH₂S)

Location Type of Astronomical Object Notes
Sagittarius B2 (Sgr B2) Giant Molecular Cloud Site of the first detection of interstellar CH₂S. oup.com
Cold Cores Dense Molecular Cloud Observed in cold, dense regions where star formation begins. oup.com
Hot Cores Dense Molecular Cloud Detected near young, hot stars. oup.com
Stellar Outflows Region around Stars Found in the material being ejected from stars. oup.com
External Galaxies Galaxy Observations confirm its presence beyond the Milky Way. oup.com
TMC-1 Cold Dark Core A well-studied source for complex organic and carbon-chain molecules. frontiersin.orgepj-conferences.org

Theoretical Models for Formation and Destruction Pathways in Space

The formation and destruction of this compound in the harsh conditions of space are governed by chemical reactions that are often unique to these environments, characterized by extremely low temperatures and pressures. virginia.edu Theoretical models suggest that CH₂S can be synthesized through both gas-phase reactions and processes occurring on the surfaces of tiny dust particles known as interstellar grains. annualreviews.org

Formation Pathways:

Grain-Surface Chemistry: A significant pathway for the formation of interstellar molecules involves reactions on the icy mantles of dust grains. annualreviews.org A proposed mechanism for H₂CS formation is the reaction between formaldehyde (B43269) (H₂CO) and hydrogen sulfide (H₂S) within these interstellar ices, triggered by irradiation from ultraviolet (UV) light, X-rays, or cosmic rays. oup.com Both H₂CO and H₂S are known to form on these grain surfaces, making this a plausible route. annualreviews.orgoup.com The newly formed this compound can then be released into the gas phase through thermal or non-thermal desorption processes. epj-conferences.org

Gas-Phase Reactions: While grain-surface chemistry is crucial, gas-phase reactions also contribute to the molecular inventory of interstellar clouds. annualreviews.org Models of gas-phase sulfur chemistry are complex and have evolved as new laboratory data becomes available. nasa.gov These models track networks of reactions involving ions and neutral species to predict the abundances of various sulfur-bearing molecules, including thioformaldehyde.

Destruction Pathways:

Photodissociation: In regions exposed to stellar radiation, such as the outer layers of molecular clouds or protoplanetary disks, this compound molecules can be broken apart by energetic UV photons. annualreviews.org

Chemical Reactions: H₂CS can be destroyed through reactions with other atoms and radicals present in the interstellar gas. For example, reactions with atomic hydrogen can lead to the formation of other species. annualreviews.org

Polymerization: Under laboratory conditions, this compound is known to be unstable and prone to polymerization. oup.com It is theorized that in space, it could polymerize to form more stable cyclic molecules, such as 1,3,5-trithiane (B122704) ((CH₂S)₃), which could act as a reservoir for sulfur. oup.com

Role of this compound in the Chemical Evolution of Organosulfur Molecules in Extraterrestrial Environments

This compound plays a pivotal role in the chemical evolution of more complex organosulfur molecules in space. Its chemistry is intrinsically linked to the "sulfur depletion problem," the observation that the abundance of sulfur in the gas phase of dense molecular clouds is significantly lower than the cosmic abundance, suggesting that sulfur is locked up in solid-state species on dust grains or in larger, yet-to-be-detected molecules. nasa.govnih.gov

As a reactive intermediate, CH₂S participates in chemical networks that build larger molecules. Recent detections of sulfur-bearing organic molecules with two carbon atoms, such as ethanethiol (B150549) (CH₃CH₂SH) and vinyl mercaptan (CH₂CHSH), highlight the importance of understanding the formation routes from simpler precursors like this compound. acs.orgarxiv.org Laboratory experiments simulating interstellar ice conditions have shown that reactions involving species like the SH radical can initiate a network producing a variety of sulfurated products. acs.orgarxiv.orgarxiv.org

Furthermore, the instability of this compound and its tendency to form polymers like (CH₂S)₃ suggest it could be a transient species that is efficiently converted into more stable, larger structures. oup.com These polymers, being more stable, could act as a significant, currently unobserved reservoir of sulfur in the interstellar medium, contributing to the observed depletion of gas-phase sulfur. oup.com The study of this compound and its chemical derivatives is therefore essential for a complete understanding of how the basic building blocks of life, many of which are organic molecules, form and evolve in the cosmos. virginia.edufiveable.me

Advanced Synthetic Methodologies for Thiocarbonyl Compounds Methanethione Derivatives

Rational Design of Precursors and Thiocarbonyl Transfer Agents

The inherent instability of many simple thiocarbonyl compounds necessitates the development of stable precursors and transfer agents that can introduce the thiocarbonyl functionality under mild and controlled conditions.

Utilization of Bis(benzotriazolyl)methanethione as a Thiophosgene (B130339) Equivalent

Bis(benzotriazolyl)this compound has emerged as a superior and safer alternative to the highly toxic and gaseous thiophosgene for the synthesis of various thiocarbonyl compounds. thieme-connect.comsigmaaldrich.com This stable, crystalline solid is easy to handle and can be stored for extended periods at room temperature. thieme-connect.com Its preparation involves the reaction of 1-trimethylsilylbenzotriazole with thiophosgene, providing the product in high yield. researchgate.netresearchgate.net

The utility of bis(benzotriazolyl)this compound lies in its ability to act as a versatile thioacylating agent. thieme-connect.com For instance, it reacts with primary amines to form 1-(alkyl- or arylthiocarbamoyl)benzotriazoles, which are effective isothiocyanate equivalents for the synthesis of thioureas, thiosemicarbazides, and N-hydroxythioureas. researchgate.netresearchgate.net This two-step deoxygenation protocol has also been successfully applied to the selective deoxygenation of benzylic alcohols. rsc.org The reaction proceeds through a radical-mediated β-scission of the C-O bond. rsc.org

A key advantage of this methodology is the stability of the benzotriazole-derived intermediates and the selective cleavage of the desired bonds, avoiding the cleavage of the N-N bond within the benzotriazole (B28993) ring. rsc.org The reaction conditions are generally mild, and the methodology has a broad substrate scope. researchgate.netrsc.org

Table 1: Synthesis of 1-(Alkyl- or Arylthiocarbamoyl)benzotriazoles

Entry R Group Yield (%) Melting Point (°C)
4a Phenyl 90-98 108-109
4b i-Pr 95 107-108
4d n-Bu 98 -
4g C(CH)Bn 97 -
4i Allyl 95 -

Data sourced from Katritzky et al. researchgate.net

Development of Modified Lawesson's Reagent Protocols

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent for converting carbonyl compounds into their corresponding thiocarbonyl analogues. mdpi.comrsc.org However, traditional protocols often require harsh reaction conditions and tedious workup procedures to remove phosphorus-containing byproducts. beilstein-journals.org

Recent advancements have focused on developing modified Lawesson's reagent protocols that are more efficient and environmentally friendly. These include the use of microwave irradiation and solvent-free conditions to accelerate the reaction and simplify purification. organic-chemistry.org For instance, a solvent-free method using Lawesson's reagent has been shown to be highly effective for the high-yield conversion of various carbonyl compounds, including amides, to their thio-analogues, circumventing the need for dry solvents. organic-chemistry.org

Computational studies using density functional theory (DFT) have provided insights into the reaction mechanism, confirming a two-step process involving a concerted cycloaddition followed by a cycloreversion. acs.org These studies help in predicting the reactivity of different carbonyl groups and rationalizing the observed selectivities. acs.org Furthermore, new workup procedures have been developed to simplify the removal of byproducts, such as using ethylene (B1197577) glycol to decompose the phosphorus-containing side products. beilstein-journals.org

Green Chemistry Approaches in Thiocarbonyl Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of thiocarbonyl compounds to reduce waste, minimize energy consumption, and use safer reagents.

Mechanochemical Synthesis Techniques

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful green alternative to traditional solvent-based methods. retsch.com Ball milling is a common technique where reactants are ground together in a jar with milling media, often in the absence of a solvent or with minimal amounts of liquid (liquid-assisted grinding, LAG). researchgate.netacs.org This approach offers several advantages, including shorter reaction times, higher yields, and the ability to carry out reactions with poorly soluble reactants. retsch.comacs.org

The efficiency of mechanochemical synthesis is highly dependent on various milling parameters. mdpi.comresearchgate.net Key parameters that can be optimized include:

Rotational Speed/Frequency: Higher speeds generally lead to faster reactions, but excessive energy input can sometimes lead to decomposition. mdpi.comrsc.org

Milling Time: The reaction time needs to be optimized to ensure complete conversion without the formation of byproducts. mdpi.com

Milling Media: The material (e.g., steel, agate, Teflon), size, and number of milling balls can significantly affect the reaction outcome. researchgate.netrsc.org

Liquid-Assisted Grinding (LAG): The addition of small amounts of a liquid can accelerate the reaction by enhancing the mobility of the reactants. rsc.org

Studies on the mechanochemical thioamidation of carboxamides using Lawesson's reagent have demonstrated the importance of optimizing these parameters. For example, in the synthesis of thioamides, a frequency of 25 Hz was found to be optimal, leading to excellent yields. rsc.org The choice of milling jar and ball material also plays a crucial role. researchgate.netrsc.org Time-resolved in situ monitoring techniques like Raman spectroscopy and powder X-ray diffraction (PXRD) are valuable tools for studying reaction kinetics and understanding the transformations occurring during milling. researchgate.net

Table 2: Optimization of Milling Frequency for Thioamide Synthesis

Entry Frequency (Hz) Time (min) Yield (%)
1 6 90 -
2 15 60 -
3 25 40 94-95
4 25 20 -

Reaction conditions: benzamide, Lawesson's reagent, THF, Teflon milling jar with 1 Teflon ball. rsc.org

A significant advantage of mechanochemistry is its ability to stabilize reactive or elusive intermediates that might be difficult to isolate from solution-phase reactions. researchgate.netacs.orgnih.gov The solvent-free environment of mechanochemical reactions can prevent the decomposition of intermediates that are sensitive to solvent effects. acs.org This allows for the observation, characterization, and in some cases, isolation of these transient species. nih.gov

The stabilization of intermediates is often achieved through non-covalent interactions within the solid-state matrix. researchgate.netnih.gov This has been observed in various mechanochemical transformations, including those in organic, organometallic, and inorganic chemistry. nih.gov For instance, mechanochemical methods have enabled the preparation of Grignard reagents in the air and the stabilization of previously unknown transient species in the synthesis of main group compounds. acs.org By controlling the reaction conditions, such as through cooling, it is possible to further stabilize thermally unstable intermediates, leading to higher yields and new reaction pathways. retsch.com This ability to control and stabilize reactive intermediates opens up new possibilities for discovering novel chemical reactions and designing more efficient synthetic routes. nih.gov

Optimization of Milling Parameters and Reaction Kinetics

Solvent-Free and Reduced-Solvent Methodologies

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental impact and often simplifying product purification. Methodologies such as mechanochemical synthesis (ball-milling) and reactions under neat or reduced-solvent conditions have been successfully applied to the synthesis of this compound derivatives.

Recent research has demonstrated the utility of solvent-free conditions for the synthesis of thioamides, which are derivatives of this compound. One approach involves a three-component reaction of an aldehyde, an amine, and elemental sulfur, catalyzed by humic acid at 100°C. researchgate.net This method avoids the use of any solvent and employs a green, recyclable catalyst. researchgate.net For instance, the reaction of an aldehyde (1 mmol), pyrolidine (1 mmol), and sulfur (1.25 mmol) with humic acid (15 mg) under solvent-free conditions for 60 minutes yielded the corresponding thioamide. researchgate.net The efficiency of solvent-free conditions was highlighted by comparing the yield (91-93%) to reactions attempted in solvents like ethanol, methanol (B129727), water, and ethylene glycol, which produced only trace amounts or no product. researchgate.net

Mechanochemical synthesis, which uses mechanical energy from grinding or milling to induce chemical reactions, represents another important solvent-free technique. It has been employed for the synthesis of thioamidoguanidine derivatives under mild, solvent-free grinding conditions. sioc-journal.cn This method offers simple operation and avoids bulk solvents. sioc-journal.cn Studies on the mechanochemical synthesis of thioamides, such as furan-2-yl(pyrrolidin-1-yl)this compound, have shown that these methods can reduce reaction times and eliminate the need for hazardous solvents like thionyl chloride, which are often used in traditional solution-based syntheses. murraystate.edu

The Willgerodt-Kindler reaction, a classic method for synthesizing thioamides, has also been adapted to reduced-solvent conditions. longdom.orglongdom.org Using microwave assistance and a polar aprotic solvent like N,N-dimethylformamide (DMF) can optimize the reaction by reducing reaction times and minimizing the formation of hydrogen sulfide (B99878) and other byproducts. longdom.orglongdom.org

Table 1: Comparison of Solvent vs. Solvent-Free Synthesis of Thioamide

EntrySolventTemperature (°C)Time (min)Yield (%)Reference
1EthanolReflux180- researchgate.net
2MethanolReflux180- researchgate.net
3WaterReflux180Trace researchgate.net
4Ethylene glycol100180Trace researchgate.net
5Solvent-free1006091 researchgate.net

Catalytic and Organocatalytic Synthesis Routes

Catalysis offers a powerful tool for synthesizing thiocarbonyl compounds, providing pathways with higher efficiency, selectivity, and milder reaction conditions compared to stoichiometric methods.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic, strong amidine base that has found widespread use as an organocatalyst in various transformations, including the synthesis of this compound derivatives. acs.org It is effective in promoting reactions involving thiols, amines, and other nucleophiles. rsc.orgresearchgate.net

DBU has been instrumental in the synthesis of 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones through a one-pot reaction of anthranilic acid esters, primary amines, and bis(benzotriazolyl)this compound. researchgate.net It also facilitates the reaction of isothiocyanate-functional polymers with alcohols and thiols. rsc.org In the synthesis of 4-(benzylthio)oxazoles, DBU is used with benzyl (B1604629) bromide to convert intermediate oxazole (B20620) thiones to the final product. mdpi.com Furthermore, DBU can mediate the reductive cleavage of aryl disulfides to generate the corresponding mercaptans, which are key precursors for many sulfur-containing compounds. researchgate.net A copper-catalyzed reaction for producing diaryl thioethers from aryl iodides and carbon disulfide also employs DBU in the reaction mixture. acs.org

Transition metal catalysis provides a highly effective method for constructing C-S bonds and introducing the thiocarbonyl moiety. Palladium, in particular, has been extensively studied for thiocarbonylation reactions. organic-chemistry.orgacs.orgacs.orgrsc.org

Palladium-catalyzed thiocarbonylation of alkenes and alkynes is a modular approach to α,β-unsaturated thioesters. dicp.ac.cn These reactions often use carbon monoxide as a C1 source, though newer methods explore alternatives. rsc.orgdicp.ac.cn For example, a novel reagent, oxalic acid monothioester (OAM), has been developed for palladium-catalyzed decarboxylative thiocarbonylation, avoiding the need for odorous thiols and toxic carbon monoxide gas under harsh conditions. organic-chemistry.org This method operates at room temperature with high chemo- and regioselectivity. organic-chemistry.org

Recent advancements have also focused on using carbon dioxide (CO2) as a renewable C1 source for the palladium-catalyzed thiocarbonylation of alkenes to produce thioesters. rsc.org This process, utilizing a Pd catalyst with a carbazophosphine ligand, proceeds under neutral conditions and yields a broad array of thioesters with high selectivity. rsc.org The choice of ligand is crucial for controlling the regioselectivity of these reactions, allowing for the selective formation of either linear or branched thioesters from the same starting materials. dicp.ac.cn

Table 2: Selected Transition Metal-Catalyzed Thiocarbonylation Reactions

Substrate TypeCatalyst SystemCarbon SourceProductKey FeaturesReference
OrganohalidesPd(PPh₃)₄Oxalic Acid Monothioester (OAM)ThioestersRoom temperature, high chemo- and regioselectivity. organic-chemistry.org
AlkenesPd catalyst / Carbazophosphine ligandCO₂Branched ThioestersNeutral conditions, up to 94% yield. rsc.org
AlkynesPd(TFA)₂ / L16 ligandCO (10 bar)Linear α,β-Unsaturated ThioestersLigand-controlled regiodivergence. dicp.ac.cn
AlkynesPd(dba)₂ / L25 ligandCO (20 bar)Branched α,β-Unsaturated ThioestersLigand-controlled regiodivergence. dicp.ac.cn
Propargylic AlcoholsPalladiumCOThioestersReaction with thiols and carbon monoxide. acs.org

DBU-Mediated Organic Transformations

One-Pot and Multicomponent Reaction Strategies

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine multiple reaction steps in a single vessel without isolating intermediates. This approach enhances atom economy, reduces waste, and simplifies experimental procedures. researchgate.netrsc.org

The synthesis of thioamides is well-suited to MCR strategies. The Willgerodt-Kindler reaction, which involves the condensation of a carbonyl compound, an amine, and sulfur, is a classic example of a three-component reaction used to produce thioamides and their derivatives, such as phenyl(morpholino)this compound. longdom.orglongdom.orgresearchgate.net These reactions can be performed under microwave irradiation to reduce reaction times. longdom.orgresearchgate.net An operationally simple, metal-free, three-component reaction of pyrazole (B372694) carbaldehydes, secondary amines, and elemental sulfur in DMF has been developed to generate pyrazole-tethered thioamides. beilstein-journals.org

Another versatile reagent, bis(1H-benzotriazol-1-yl)this compound, is used in one-pot procedures to synthesize various sulfur-containing heterocycles. researchgate.netresearchgate.net For instance, it reacts with amines in a one-pot synthesis to produce 5-(substituted amino)-1,2,3,4-thiatriazoles in high yields (73–97%). researchgate.net It is also a key component in a one-pot reaction with anthranilic acid esters and primary amines, catalyzed by DBU, to form 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. researchgate.net

The Prato reaction, another one-pot MCR, has been used to synthesize new thio-derivatives of C60 fullerene, including unexpected thiazolidine-fulleropyrrolidines from the reaction of C60, L-cysteine, and paraformaldehyde. rsc.org These examples underscore the power of MCRs to construct complex thiocarbonyl-containing molecules from simple and readily available starting materials in a single, efficient step. preprints.orgajol.info

Reaction Mechanisms and Reactivity Profiles of Thiocarbonyl Compounds

Thiocarbonyl Group Reactivity in Organic Transformations

The chemistry of the thiocarbonyl group is distinct from its oxygen analog, the carbonyl group. The carbon-sulfur double bond is significantly weaker and more polarizable than a carbon-oxygen double bond, rendering thiocarbonyl compounds, including methanethione, highly reactive. caltech.edursc.org This inherent reactivity allows them to readily engage with a wide array of reagents, including electrophiles, nucleophiles, and radicals. researchgate.net

Nucleophilic and Electrophilic Interactions

The thiocarbonyl group possesses a dual reactivity profile, acting as both an electrophile at the carbon center and a nucleophile at the sulfur atom. imperial.ac.uk The carbon atom is electron-deficient and thus susceptible to attack by nucleophiles. However, unlike carbonyl compounds, thiocarbonyls can also undergo "thiophilic" addition, where the nucleophile attacks the sulfur atom. researchgate.net The course of the reaction—whether carbophilic or thiophilic—is influenced by the nature of the nucleophile and the substituents on the thioketone.

Studies on the reactions between Grignard reagents and thioketones have revealed multiple possible mechanisms, including direct nucleophilic addition to the sulfur atom, a single electron transfer (SET) process, or a free radical chain mechanism. acs.org For thioketones with electron-withdrawing groups, nucleophilic addition to the sulfur atom is often favored. acs.org In the context of this compound, its simple, unsubstituted structure makes it a prime candidate for both nucleophilic attack at the carbon and electrophilic coordination at the sulfur. Computational studies on various thioketones show that reactions with electrophilic carbenes are initiated by the carbene attacking the sulfur atom, proceeding through a stepwise mechanism involving a thiocarbonyl ylide intermediate. researchgate.net In contrast, reactions with nucleophilic carbenes can occur via a single-step [2+1] cycloaddition. researchgate.net

Tautomerism and Regioselectivity in Reactions

Thiocarbonyl compounds can exist in equilibrium with their tautomeric enethiol form. researchgate.net For this compound, this equilibrium involves the enethiol tautomer, ethanethial. This thione-enethiol tautomerism is a critical factor governing the regioselectivity of its reactions. researchgate.netmdpi.com

The deprotonation of a thiocarbonyl compound can lead to an anion where the negative charge is delocalized. Computational studies on related cyclic thioamides show that in the resulting anion, the nitrogen atom has a low-energy Highest Occupied Molecular Orbital (HOMO), while the sulfur atom has a high-energy HOMO, influencing the site of electrophilic attack. mdpi.com The regioselectivity of reactions is thus dependent on whether the reaction proceeds via the thione or the enethiol tautomer, which can be controlled by reaction conditions. mdpi.com Research on the photochemistry of a cyclic β-thioxoketone demonstrates the isomerization of the thiol form to an enethiol upon irradiation. researchgate.net

Cycloaddition Chemistry of Thioketones

The high reactivity of the C=S double bond makes thioketones excellent partners in cycloaddition reactions. They are known to participate as highly reactive components in both [4+2] and [3+2] cycloadditions. caltech.eduresearchgate.net

Diels-Alder [4+2] Cycloaddition Reactions

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. sigmaaldrich.comebsco.com Thioketones, including this compound, are potent dienophiles due to the favorable orbital energetics of the C=S bond. organic-chemistry.org The reaction involves the 4 π-electrons of the diene and the 2 π-electrons of the thiocarbonyl group. organic-chemistry.org These reactions are driven by the formation of more stable σ-bonds, which replace weaker π-bonds. sigmaaldrich.com

The reactivity in Diels-Alder reactions is generally enhanced when the dienophile has electron-withdrawing groups and the diene is electron-rich. organic-chemistry.org In hetero-Diels-Alder reactions, where a heteroatom is part of the diene or dienophile, thioketones serve as efficient heterodienophiles to construct six-membered sulfur-containing heterocycles. organic-chemistry.org For instance, cycloalkyl silyl (B83357) thioketones have been shown to react with buta-1,3-diene to form the corresponding cycloadducts. rsc.org

Table 1: Representative Diels-Alder Reactions of Thioketones

Diene Thioketone (Dienophile) Product Type Reference
Buta-1,3-diene Cycloalkyl silyl thioketone Dihydrothiopyran derivative rsc.org
Conjugated Dienes Generic Thioketone Unsaturated 6-membered S-heterocycle organic-chemistry.org
Azatrienes Sulfene (in situ) Thiazine-dioxide derivative scirp.org

[3+2] Cycloaddition Reactions with Diverse Dipolarophiles

Thioketones are recognized as "superdipolarophiles" due to their exceptionally high reactivity towards 1,3-dipoles in [3+2] cycloaddition reactions. uzh.ch These reactions provide a versatile and efficient route to a wide variety of five-membered sulfur-containing heterocycles. maxapress.combeilstein-journals.org Common 1,3-dipoles that react readily with thioketones include nitrones, diazoalkanes, and thiocarbonyl ylides. researchgate.netuzh.ch

For example, ferrocenyl thioketones react with donor-acceptor cyclopropanes in the presence of a Lewis acid catalyst in what is described as a formal [3+2] cycloaddition to yield tetrahydrothiophene (B86538) derivatives. d-nb.info Similarly, fluorinated nitrones undergo regioselective [3+2] cycloaddition with thioketones to produce stable 1,4,2-oxathiazolidines. uzh.ch Reactions of hetaryl thioketones with diazomethane (B1218177) derivatives have been shown to proceed via a [3+2] cycloaddition to form 1,3,4-thiadiazolines, which can then decompose to generate thiocarbonyl ylides. beilstein-journals.org

Table 2: Representative [3+2] Cycloaddition Reactions of Thioketones

1,3-Dipole Source Thioketone Resulting Heterocycle Mechanism Note Reference
Fluorinated Nitrones Aromatic & Aliphatic Thioketones 1,4,2-Oxathiazolidine Regioselective 1,3-dipolar cycloaddition uzh.ch
Diazoalkanes Hetaryl Thioketones 1,3,4-Thiadiazoline (intermediate) Diradical mechanism proposed beilstein-journals.org
Donor-Acceptor Cyclopropanes Ferrocenyl Thioketones Tetrahydrothiophene Formal [3+2] cycloaddition d-nb.info
α-Diazo Pyrazoleamides Various Thioketones Tetrasubstituted Thiirane Asymmetric (2+1) cycloaddition nih.gov

Computational Analysis of Cycloaddition Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of cycloaddition reactions involving thioketones. maxapress.comchemrxiv.org These theoretical studies provide deep insights into reaction pathways, the structures of transition states, and the origins of regio- and stereoselectivity that are observed experimentally. maxapress.comnih.gov

DFT calculations have been used to investigate whether cycloaddition reactions proceed through a concerted, one-step mechanism or a stepwise pathway involving diradical or zwitterionic intermediates. beilstein-journals.orgresearchgate.netmdpi.com For example, a computational study of the intramolecular [3+2] cycloaddition of a nitrone derivative indicated a one-step, slightly asynchronous mechanism. maxapress.com In another study comparing the [3+2] and [4+3] cycloaddition pathways of aryl hetaryl thioketones with nitrilimines, DFT calculations showed that the [3+2] pathway is kinetically preferred, proceeding through a one-step asynchronous mechanism. chemrxiv.orgresearchgate.net The analysis of Parr functions, a DFT-based reactivity index, successfully predicted the observed chemoselectivity, where the 1,3-dipole adds across the thiocarbonyl group. chemrxiv.org Such computational models are crucial for rationalizing experimental findings and predicting the reactivity of transient species like this compound.

Compound Index

Functional Group Interconversions Involving Thiocarbonyls

The versatile reactivity of the thiocarbonyl group allows for its conversion into a variety of other functional groups, making it a valuable synthon in organic chemistry.

A notable application of thiocarbonyl chemistry is in the deoxygenation of alcohols. A two-step protocol utilizing bis(1-benzotriazolyl)this compound (B2854626) offers a facile and regioselective method for the deoxygenation of benzylic alcohols. rsc.orgrsc.org In this process, the alcohol is first converted to its corresponding benzyloxythioacylbenzotriazole derivative. Subsequent treatment of this intermediate with a radical reducing agent, such as tributyltin hydride (Bu₃SnH) or the less toxic tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH), under either conventional heating or microwave irradiation, leads to the deoxygenated product. rsc.orgrsc.org

The key step in this deoxygenation is the radical-induced β-scission of the C–O bond. rsc.orgresearchgate.net This is favored over the cleavage of the N–N bond within the benzotriazole (B28993) ring. rsc.org The choice of reducing agent can influence the reaction efficiency, with Bu₃SnH sometimes providing higher yields, though (TMS)₃SiH is a more environmentally benign alternative. rsc.org It is important to note that this method is regioselective for benzylic alcohols; attempts to deoxygenate aromatic phenols under similar conditions can lead to cyclization products. rsc.org

Table 1: Deoxygenation of Benzylic Alcohols using Bis(1-benzotriazolyl)this compound

Starting Alcohol Reducing Agent Product Yield (%) Reference
Benzyl (B1604629) alcohol (TMS)₃SiH Toluene 85 rsc.org
4-Methoxybenzyl alcohol (TMS)₃SiH 4-Methoxytoluene 82 rsc.org
1-Phenylethanol Bu₃SnH Ethylbenzene 90 rsc.org
Diphenylmethanol (TMS)₃SiH Diphenylmethane 88 rsc.org

This table is a representative summary and does not encompass all reported examples.

The thiocarbonyl group can undergo both oxidation and reduction, leading to a variety of sulfur-containing and sulfur-free compounds.

Oxidation:

The oxidation of thiocarbonyl compounds can yield several products, including sulfines (thiocarbonyl S-oxides). thieme-connect.deiupac.org Careful treatment of thioketones with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or dimethyldioxirane (B1199080) can produce the corresponding sulfines. thieme-connect.deiupac.org Over-oxidation can lead to the formation of the corresponding carbonyl compound (ketone). thieme-connect.de The stability of the resulting sulfine (B13751562) is influenced by the substituents on the thiocarbonyl carbon. thieme-connect.de For instance, S-oxides derived from thioamides tend to be more stable in the sulfine tautomeric form, whereas those from thioureas often prefer the sulfenic acid tautomeric form. nih.gov

A copper-catalyzed oxidative desulfurization process using molecular oxygen has also been developed, providing an efficient method to convert thiocarbonyls to their corresponding carbonyl compounds. rsc.org This method is particularly useful for preparing oxygen isotopically labeled carbonyl compounds. rsc.org

Reduction:

The reduction of thiocarbonyl compounds can proceed through various pathways depending on the reducing agent and the substrate. Diaryl thioketones can be reduced to the corresponding diarylmethylenes using reagents like zinc and hydrochloric acid. oup.com Phenylphosphine has also been shown to reduce aromatic thioketones to their corresponding methylene (B1212753) compounds. oup.com The proposed mechanism involves the insertion of the thiocarbonyl group into the P-H bond of phenylphosphine, followed by cleavage of the C-S bond and hydrogen transfer. oup.com

Lithium diisopropylamide (LDA) has been demonstrated to reduce certain thioketones to the corresponding thiols or, after in-situ methylation, to methyl sulfides. core.ac.ukuzh.ch The proposed mechanism involves a hydride transfer from LDA to the thiocarbonyl carbon via a six-membered transition state. uzh.ch

Desulfurization of thiocarbonyl compounds is a key transformation that often involves the formation of carbene intermediates. The reaction of thioketones with trivalent phosphorus compounds, such as tributylphosphine (B147548), can lead to desulfurization and the formation of products derived from carbene coupling. oup.com For example, the reaction of thiofluorenone with tributylphosphine yields bifluorenylidene, suggesting the intermediacy of the fluorenyl carbene. oup.com

The Barton-Kellogg reaction provides a classic example of desulfurization involving a carbene-like intermediate. In this reaction, a diazo compound reacts with a thioketone to form a thiadiazoline, which then extrudes nitrogen to generate a thiocarbonyl ylide. wikipedia.org This ylide can cyclize to an episulfide, which is subsequently desulfurized by a phosphine (B1218219) to yield an alkene. wikipedia.org

In some cases, desulfurization can occur spontaneously. For instance, the reaction of thioketones with difluorocarbene generates 2,2-difluorothiiranes, which can undergo facile desulfurization in the absence of a phosphine to produce 1,1-difluoroalkenes. nii.ac.jp The proposed mechanism for this spontaneous desulfurization involves the elimination of elemental sulfur. nii.ac.jp

Oxidation and Reduction Pathways of the Thiocarbonyl Moiety

Coupling and Cross-Coupling Reactions

The reactivity of the thiocarbonyl group also extends to various coupling and cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Copper catalysts have been effectively employed in the coupling of thiocarbonyl compounds with diazo compounds. uzh.ch For instance, copper(I)-catalyzed decomposition of α-diazoesters in the presence of bis(4-thioxoimidazoles) leads to the formation of products with extended π-systems, with spontaneous elimination of sulfur. uzh.ch

Thioamides can undergo copper-catalyzed cross-coupling with α-diazocarbonyl compounds to produce enaminones. researchgate.net This reaction is chemoselective and provides a direct route to these valuable building blocks. researchgate.net The mechanism is thought to involve the formation of a copper carbene intermediate, which then reacts with the thioamide. researchgate.net

The reaction of thioketones with diazo compounds can also be catalyzed by copper, leading to the formation of thiiranes or, after desulfurization, alkenes. uzh.ch The reaction proceeds through a thiocarbonyl ylide intermediate, which can undergo a 1,3-dipolar electrocyclization to form the thiirane. uzh.chbeilstein-journals.org In some cases, a competitive 1,5-dipolar electrocyclization can occur, leading to the formation of 1,3-oxathioles. uzh.chbeilstein-journals.org

Table 2: Copper-Catalyzed Reactions of Thiocarbonyls with Diazo Compounds

Thiocarbonyl Substrate Diazo Compound Catalyst Product Type Reference
Bis(4-thioxoimidazole) Ethyl diazoacetate CuI Extended π-system uzh.ch
Thioamide α-Diazoketone CuBr Enaminone researchgate.net
Cycloaliphatic thioketone Dimethyl diazomalonate Rh₂(OAc)₄ Olefin and 1,3-Oxathiolan-5-one uzh.ch
Thiobenzophenone Diazoacetylacetone (none) 1,3-Oxathiole beilstein-journals.org

This table presents a selection of catalytic systems and outcomes.

Thiocarbonyl compounds can serve as precursors for the synthesis of amidinium salts. For example, under specific conditions, the intermediate from a Suzuki coupling reaction involving a thioamide can be converted to an amidinium salt.

The reaction of isocyanides with amines and carbon disulfide can also lead to the formation of thiourea (B124793) derivatives, which can be further transformed into amidinium salts. researchgate.net Additionally, imidazolinium and amidinium salts themselves can act as soft Lewis acid organocatalysts, activating thiocarbonyl compounds in reactions such as the Diels-Alder reaction without causing desulfurization. beilstein-journals.orgresearchgate.net

Copper-Catalyzed Coupling with Diazo Compounds

Radical Reactions and Mechanistic Insights

The thiocarbonyl group (C=S) inherent to this compound and its derivatives exhibits significant radicophilicity, making it an active participant in a variety of radical reactions. This reactivity is central to important synthetic transformations, including deoxygenation and polymerization processes. The mechanisms of these reactions often involve addition-fragmentation pathways, where the thiocarbonyl moiety can reversibly capture and store radical species. acs.org

A key process in the radical chemistry of thiocarbonyl compounds is the reversible addition-fragmentation chain transfer (RAFT), which is fundamental to controlling radical polymerizations. In this mechanism, a radical species (R•) adds to the thiocarbonyl sulfur, forming an intermediate adduct radical. This intermediate can then fragment, releasing either the original radical or a new radical, thereby propagating a controlled reaction chain. acs.orgresearchgate.net The stability of the intermediate radical adduct is a crucial factor, influenced by the substituents on the thiocarbonyl carbon. researchgate.net

One of the most significant applications of this radical reactivity is the Barton-McCombie deoxygenation reaction, which removes hydroxyl groups from alcohols. mdpi.com A modern, facile, and regioselective two-step protocol has been developed for the deoxygenation of benzylic alcohols utilizing bis(1-benzotriazolyl)this compound. rsc.orgrsc.org This process involves the initial conversion of the alcohol to a benzyloxythioacylbenzotriazole (ROCSBt) derivative. Subsequent reaction of this derivative with a radical initiator and a hydrogen atom donor, such as tris(trimethylsilyl)silane ((TMS)₃SiH) or tributyltin hydride (Bu₃SnH), initiates a radical chain reaction. rsc.orgrsc.org

The proposed mechanism involves the generation of a silyl or stannyl (B1234572) radical, which adds to the thiono-sulfur of the ROCSBt derivative. acs.orgrsc.org This is followed by a rapid β-scission of the C–O bond to release a stable benzylic radical and carbon oxide sulfide (B99878) (COS). rsc.orgrsc.org The benzylic radical then abstracts a hydrogen atom from the silane (B1218182) or stannane (B1208499) to yield the final deoxygenated product and regenerate the silyl or stannyl radical to continue the catalytic cycle. rsc.org This methodology is particularly advantageous as it can utilize the less toxic (TMS)₃SiH reagent as an alternative to the traditional Bu₃SnH. rsc.orgresearchgate.net

Research has detailed the efficiency of this deoxygenation under various conditions. The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating. rsc.org

Table 1: Radical Deoxygenation of Benzylic Alcohols using (TMS)₃SiH

This table summarizes the yield of the deoxygenated product from a specific benzyloxythioacylbenzotriazole derivative under different reaction conditions.

EntryRadical InitiatorTemperature (°C)Time (h)Yield (%)
1AIBN802.072
2AIBN1100.5 (MW)88
3V-401002.570
4None1503.065

Data adapted from supporting information in related studies. rsc.org AIBN = Azobisisobutyronitrile, V-40 = 1,1'-Azobis(cyclohexanecarbonitrile), MW = Microwave irradiation.

This radical-mediated cleavage of the C-O bond is highly selective and efficient, providing a powerful tool in organic synthesis for the removal of benzylic hydroxyl groups. rsc.org The mechanistic understanding of these radical pathways continues to evolve, with computational studies, such as Density Functional Theory (DFT), providing deeper insights into the kinetics and thermodynamics of the addition and fragmentation steps. researchgate.net

Advanced Spectroscopic and Structural Elucidation of Thiocarbonyl Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including thiocarbonyl compounds like methanethione. It provides detailed information about the atomic connectivity and the three-dimensional structure of molecules in solution.

Elucidation of Substitution Patterns (¹H NMR, ¹³C NMR)

Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are instrumental in determining the substitution patterns of this compound derivatives. The chemical shifts of nuclei are highly sensitive to their local electronic environment, which is influenced by the nature and position of substituents.

The thiocarbonyl carbon (C=S) itself is a key diagnostic marker in ¹³C NMR spectra, typically resonating in the downfield region of δ 190–220 ppm. vulcanchem.combhu.ac.in This distinct chemical shift allows for its easy identification. For instance, the thioamide carbon in (4-(dimethylamino)phenyl)(4-(2-nitrophenyl)piperazin-1-yl)this compound appears around δ 195–200 ppm. vulcanchem.com In various thioamides, such as phenyl(piperidin-1-yl)this compound and N,N-dimethylbenzothioamide, the thiocarbonyl carbon signals are observed at δ 199.54 and δ 201.28, respectively. rsc.org

In ¹H NMR, protons on atoms adjacent to the thiocarbonyl group are deshielded, leading to characteristic chemical shifts. Aromatic protons in substituted phenylmethanethiones typically appear in the range of δ 6.6–8.2 ppm. vulcanchem.com Specific substitution patterns can be deduced by analyzing the chemical shifts and coupling patterns of these protons. For example, in piperidin-1-yl(p-tolyl)this compound, the aromatic protons of the tolyl group appear as a multiplet at δ 7.11-7.17 ppm, while the methyl protons give a singlet at δ 2.33 ppm. rsc.org

The following table summarizes representative NMR data for various this compound derivatives, illustrating how substitution affects chemical shifts.

CompoundFunctional Group¹H Chemical Shift (δ ppm)¹³C Chemical Shift (δ ppm)Source
Bis(4-methylphenyl)this compoundAryl-H, CH₃~7.1-7.3, ~2.3C=S: 190-210 vulcanchem.com
Phenyl(piperidin-1-yl)this compoundAryl-H, Piperidine-H7.24-7.34, 1.51-1.83, 3.48-3.52, 4.33-4.37C=S: 199.54, Aryl: 125.4-143.4 rsc.org
N,N-dimethylbenzothioamideAryl-H, N-CH₃7.27-7.37, 3.15, 3.59C=S: 201.28, Aryl: 125.7-143.4 rsc.org
Piperidin-1-yl(p-tolyl)this compoundAryl-H, CH₃7.11-7.17, 2.33C=S: 199.99, Aryl: 125.5-140.6 rsc.org

Advanced NMR Techniques (gHMBC, NOESY) for Structural Assignments

For more complex this compound derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are indispensable for unambiguous structural assignment. ipb.ptresearchgate.net

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²J_CH, ³J_CH). ipb.pt This is particularly useful for piecing together the carbon skeleton of a molecule. For example, a correlation between the protons of a substituent and the thiocarbonyl carbon can definitively establish the connectivity within the molecule.

The NOESY technique provides information about the spatial proximity of nuclei. numberanalytics.com It detects through-space correlations between protons that are close to each other, regardless of whether they are connected through bonds. This is crucial for determining the stereochemistry and preferred conformation of a molecule. ipb.pt For instance, a NOESY correlation between protons on a phenyl ring and protons on a piperazine (B1678402) moiety in a substituted this compound would confirm a specific spatial arrangement, aiding in the assignment of its three-dimensional structure. ipb.ptnih.gov

Investigation of Tautomeric Equilibria in Solution

Thiocarbonyl compounds can exist in a tautomeric equilibrium between the thione form (containing a C=S double bond) and the enethiol form (containing a C=C double bond and a thiol, -SH, group). NMR spectroscopy is a powerful tool for investigating this equilibrium in solution. encyclopedia.pubchimia.ch

The rate of interconversion between tautomers determines the appearance of the NMR spectrum. chimia.ch

Slow Exchange : If the equilibrium is slow on the NMR timescale, separate and distinct signals will be observed for each tautomer.

Fast Exchange : If the interconversion is rapid, a single, time-averaged set of signals will be observed. The chemical shifts of these averaged signals are a weighted average of the shifts of the individual tautomers, and their position can be used to determine the equilibrium constant. encyclopedia.pub

The chemical shift difference between the two forms is often significant. For β-thioxoketones, the thiol proton (-SH) of the enethiol form has a chemical shift of around 3–5 ppm, while the enolic proton (-OH) in the corresponding keto-enol tautomerism resonates at a much more downfield position of ~17 ppm. mdpi.com Similarly, large differences are seen in ¹³C NMR between the C=S carbon of the thione and the C-SH carbon of the enethiol. mdpi.com The presence of tautomers can also be confirmed using techniques like variable temperature 2D ¹H–¹⁵N HMBC NMR. rsc.org The position of the equilibrium can be influenced by factors such as solvent polarity, with some polar solvents potentially shifting the equilibrium to the point where one tautomer is overwhelmingly favored. researchgate.net

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy probe the bonding and electronic structure of molecules by measuring their interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy for C=S Stretch Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. The key diagnostic absorption for this compound and its derivatives is the C=S stretching vibration. This absorption is typically found in the fingerprint region of the IR spectrum.

The exact position of the C=S stretching band can vary depending on the substituents attached to the thiocarbonyl carbon, but it generally appears in the range of 1100 cm⁻¹ to 1300 cm⁻¹. vulcanchem.comvulcanchem.com This variability is due to the coupling of the C=S vibration with other molecular vibrations and the electronic effects of the substituents. For example, electron-donating groups can decrease the double-bond character of the C=S bond, shifting the absorption to a lower wavenumber. In thiourea (B124793) derivatives, C=S stretching bands can be observed in the region of 1342-1351 cm⁻¹. researchgate.net

The following table lists the characteristic C=S stretching frequencies for several thiocarbonyl compounds.

Compound/ClassC=S Stretching Frequency (cm⁻¹)Source
Bis(4-methylphenyl)this compound1100 - 1200 vulcanchem.com
(4-benzylpiperazin-1-yl)-[5-(2-chlorophenyl)furan-2-yl]this compound~1100 vulcanchem.com
4-substituted phenyl-4,5-dihydrobenzo[f] vulcanchem.comvulcanchem.comoxazepin-3(2H)-thiones~1190 researchgate.net
Morpholino(pyridin-4-yl)this compound1250 - 1300 vulcanchem.com
N-acylthiourea derivatives1342 - 1351 researchgate.net

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edutechnologynetworks.com For thiocarbonyl compounds like this compound, the most important electronic transitions are the n→π* and π→π* transitions. ias.ac.inshu.ac.uk

n→π Transition: This transition involves the excitation of a non-bonding electron (from the sulfur atom's lone pair) to an anti-bonding π orbital of the C=S double bond. This is a relatively low-energy transition, resulting in an absorption band at a long wavelength. ias.ac.inshu.ac.uk This band is characterized by its low intensity (molar absorptivity, log ε < 2.3) and typically exhibits a "blue shift" (hypsochromic shift) to shorter wavelengths in more polar solvents. ias.ac.in

π→π Transition: This transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π orbital of the C=S group. This is a higher-energy transition that results in a much more intense absorption band (log ε ≈ 4.0) at a shorter wavelength compared to the n→π* transition. ias.ac.inshu.ac.uk This band generally shows a slight "red shift" (bathochromic shift) to longer wavelengths in polar solvents. ias.ac.in

The electronic transitions in thiocarbonyls occur at longer wavelengths compared to their carbonyl (C=O) analogues due to the lower ionization energy of sulfur compared to oxygen. ias.ac.in

The table below summarizes the characteristics of the principal electronic transitions in thiocarbonyl compounds.

TransitionRelative EnergyMolar Absorptivity (ε)Solvent Effect (Increasing Polarity)Source
n → πLowerLow (10 - 100 L·mol⁻¹·cm⁻¹)Blue Shift (to shorter λ) ias.ac.in
π → πHigherHigh (1000 - 10,000 L·mol⁻¹·cm⁻¹)Red Shift (to longer λ) ias.ac.in

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. libretexts.org While the high reactivity and gaseous nature of monomeric this compound preclude its study by single-crystal X-ray diffraction, its stable cyclic trimer, 1,3,5-trithiane (B122704) (or s-trithiane), has been extensively analyzed, providing critical insights into the structural properties of the C-S bond.

The solid-state analysis of 1,3,5-trithiane, the trimer of thioformaldehyde (B1214467), reveals that the six-membered ring adopts a stable chair conformation . cdnsciencepub.comcdnsciencepub.com This is a direct structural analogue to cyclohexane. The crystal structure determination shows no significant difference between the lengths of the various sulfur-carbon bonds within the ring. cdnsciencepub.comcdnsciencepub.com The mean S-C bond distance was determined to be 1.818 Å. cdnsciencepub.comcdnsciencepub.com

Table 2: Crystallographic Data for Thioformaldehyde Trimer (1,3,5-Trithiane)

ParameterValueReference
Crystal SystemOrthorhombic cdnsciencepub.com
Space GroupPnma cdnsciencepub.com
a (Å)7.697 cdnsciencepub.com
b (Å)7.067 cdnsciencepub.com
c (Å)5.323 cdnsciencepub.com
ConformationChair cdnsciencepub.comcdnsciencepub.com
Mean S-C Bond Distance (Å)1.818 cdnsciencepub.comcdnsciencepub.com
C-S-C Bond Angle (°)114.5 cdnsciencepub.com
S-C-S Bond Angle (°)106.5 cdnsciencepub.com

The crystal packing of thiocarbonyl compounds is governed by a variety of non-covalent interactions. The thiocarbonyl group is an effective hydrogen bond acceptor, with interactions occurring with the sulfur atom's lone pairs or the C=S π-system. researchgate.netrsc.org

In the crystal structures of thiourea derivatives, molecules are held together by intermolecular hydrogen bonding and π-π stacking. researchgate.net Specific analysis of a phenyl(morpholino)this compound derivative shows that the cohesion between molecular layers is ensured by C—H⋯S and C—H⋯O interactions. nih.govresearchgate.net This molecular arrangement leads to the formation of dimers through strong hydrogen bonds. nih.govresearchgate.net Furthermore, head-to-head C=S∙∙∙S=C interactions have been described as another type of intermolecular force contributing to the crystal lattice of thiocarbonyls. researchgate.net The introduction of additives like diiodine can form charge-transfer adducts with the thiocarbonyl group, significantly altering the intermolecular interactions and creating extended 3D networks that influence the material's electronic properties. rsc.org

Dihedral angles are fundamental to describing the three-dimensional shape of a molecule. For this compound (H₂CS), theoretical and spectroscopic studies identify the dihedral angle τ, which describes the angle between the two H-C-S planes, as a critical coordinate in defining its molecular architecture. ucl.ac.ukoup.com The Hamiltonian and basis functions used in high-resolution spectroscopic analysis are expressed in terms of this dihedral angle, along with bond lengths and other angles. ucl.ac.ukoup.com The energy of the molecule, and thus its stability and reactivity, is highly dependent on this angle. For example, the transition state for internal rotation between isomers of related thio-compounds occurs at a dihedral angle near 90°. cdnsciencepub.com

Computational Chemistry and Theoretical Modeling of Methanethione and Its Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone for studying the electronic structure and reactivity of methanethione and its derivatives. uib.no This quantum chemical method balances computational cost and accuracy, making it suitable for exploring complex reaction landscapes. openaccessjournals.com DFT calculations have been successfully used to investigate various aspects of this compound chemistry, from reaction mechanisms to the energetic profiles of these transformations. uib.nochemrxiv.org

DFT studies have been pivotal in unraveling the mechanisms of reactions involving this compound derivatives, particularly cycloadditions. For instance, the [3+2] cycloaddition (32CA) reactions of aryl hetaryl thioketones, such as phenyl(thiophen-2-yl)this compound (B14748318), with nitrilimines have been investigated. chemrxiv.org These studies explore whether the reaction proceeds through a one-step [3+2] mechanism or a two-step [4+3] cycloaddition. chemrxiv.org Calculations have shown that for the reaction between phenyl(thiophen-2-yl)this compound and N-phenyl-C-trifluoromethyl nitrilimine, the one-step 32CA reaction is kinetically favored over the two-step process. chemrxiv.orgresearchgate.net The electronic properties of the substituents on the reactants are shown to significantly influence the reaction's efficiency and regioselectivity. nuph.edu.ua DFT calculations, in conjunction with experimental results, help in understanding these effects and contribute to the rational design of related heterocyclic compounds like pyrazolines. nuph.edu.ua

The scope of DFT in exploring cycloadditions extends to various other systems, including [4+2] and [8+2] cycloadditions, where it helps differentiate between concerted and stepwise pathways. semanticscholar.orgpku.edu.cn For example, in reactions of dienylfurans, DFT can predict whether a reaction will favor a [4+2] cycloaddition followed by a researchgate.netresearchgate.net-vinyl shift or other competing pathways. pku.edu.cn

Furthermore, DFT is applied to understand deoxygenation reactions where this compound derivatives play a role. An example is the deoxygenation of benzylic alcohols using bis(1-benzotriazolyl)this compound (B2854626). researchgate.net Theoretical calculations can help elucidate the mechanism, which is believed to involve a free radical β-scission of the C-O bond. researchgate.net Similarly, DFT has been used to study the deoxygenation of alcohols via other mechanisms, providing insights into the electronic structure of key intermediates. beilstein-journals.org

A key strength of DFT is its ability to compute the energetic profiles of reaction pathways, including the activation energies (ΔE‡) and reaction energies (ΔErxn). rsc.org These calculations are crucial for predicting the feasibility and kinetics of a reaction. In the study of the cycloaddition of phenyl(thiophen-2-yl)this compound with a nitrilimine derivative, DFT calculations at the B3LYP/6-311G(d,p) level of theory were used to determine the activation energies for the formation of different isomeric products. chemrxiv.orgresearchgate.net This allows for a comparison of the kinetic favorability of competing reaction channels. researchgate.net

For example, the activation energies for the [3+2] cycloaddition reaction between phenyl(thiophen-2-yl)this compound and various nitrilimine derivatives have been calculated, revealing the influence of different substituents on the reaction barrier. chemrxiv.org These computational findings are often in good agreement with experimental observations, such as the selective formation of certain products. mdpi.com The choice of the DFT functional (e.g., B3LYP, M06-2X) can be critical, and studies often assess multiple functionals to ensure the reliability of the results. rsc.orgnih.gov

Table 1: Calculated Activation and Reaction Energies for the [3+2] Cycloaddition of Phenyl(thiophen-2-yl)this compound with N-phenyl-C-trifluoromethyl nitrilimine Calculations performed at the B3LYP/6-311G(d,p) level of theory. Data sourced from Pipim et al. (2021). chemrxiv.org

PathwayProductActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
Path aP113.9-27.3
Path bP216.3-21.0
Path cP320.3-26.5
Path dP424.3-18.4

The transition state is a high-energy, transient configuration of atoms that represents the energy barrier to a reaction. solubilityofthings.com Identifying and characterizing these fleeting structures is fundamental to understanding a reaction mechanism. solubilityofthings.com DFT calculations are used to locate transition state geometries on the potential energy surface. researchgate.net Once located, these structures are characterized by frequency calculations, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

To confirm that a calculated transition state correctly connects the reactants and products, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. chemrxiv.orgresearchgate.net This traces the minimum energy path from the transition state downhill to the corresponding reactant and product, ensuring the correct connectivity. researchgate.net For the cycloaddition reactions of this compound derivatives, DFT has been used to compute the geometries of transition states, revealing details about bond breaking and bond formation during the reaction. chemrxiv.orgresearchgate.net These studies often show an asynchronous mechanism, where the new chemical bonds are formed at slightly different times. researchgate.net

Calculation of Activation and Reaction Energies

Molecular Dynamics and Conformation Analysis

While DFT is excellent for stationary points on a potential energy surface, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. nextmol.com MD simulations track the motions of atoms and molecules over time, providing insights into conformational preferences and the influence of the environment, such as a solvent, on reaction dynamics. researchgate.netnih.gov

The biological or chemical activity of a molecule is often linked to its three-dimensional structure and conformational flexibility. Computational methods are used to perform conformational analysis and determine the most stable arrangements of atoms. For derivatives of this compound, such as phenyl(morpholino)this compound, crystal structure analysis combined with computational modeling can reveal key structural features. For example, in 4-[(morpholin-4-yl)carbothioyl]benzoic acid, the morpholine (B109124) ring adopts a stable chair conformation. researchgate.netiucr.orgnih.gov Computational analysis can further explore the energy landscape of different conformers. nepjol.info

Tautomerism, the interconversion of isomers that differ in the position of a proton and electrons, is another important aspect. ox.ac.uk Thioamides and related thiocarbonyl compounds can exist in equilibrium between thione and thiol-imine tautomeric forms. researchgate.net Theoretical calculations can predict the relative stability of these tautomers. vedantu.com Studies have shown that for thio-derivatives, there is a relatively higher tendency to exist as the imidol (thiol-imine) tautomer compared to their oxygen-containing amide counterparts. researchgate.net The stability can be influenced by factors like conjugation and intramolecular hydrogen bonding, which can be modeled computationally. quora.com

Table 2: Factors Influencing Tautomeric Stability General factors applicable to the study of this compound and its derivatives.

FactorDescription
ConjugationTautomers with more extensive π-conjugated systems are often more stable. quora.com
Hydrogen BondingIntramolecular hydrogen bonding can significantly stabilize a particular tautomeric form, such as the enol form in β-dicarbonyls. quora.com
AromaticityIf one tautomer possesses aromatic character, it is generally much more stable.
Solvent NatureThe polarity and hydrogen-bonding capability of the solvent can shift the tautomeric equilibrium by differentially solvating the tautomers. quora.com

Solvents can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states differently. rsc.orgwikipedia.org Computational chemistry offers both implicit and explicit models to account for these solvent effects. rsc.org Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the simulation. rsc.orgarxiv.org

Molecular dynamics simulations are particularly useful for studying explicit solvent effects, as they can capture specific solute-solvent interactions like hydrogen bonding and the dynamic reorientation of solvent molecules during a reaction. arxiv.orgnih.gov For instance, MD simulations of the Menshutkin reaction have shown how polar solvents can lower the activation barrier by preferentially stabilizing the charged transition state. arxiv.org The simulations reveal that as the reaction approaches the transition state, correlated motions of the solvent molecules are required to overcome the energy barrier. arxiv.org For reactions involving this compound derivatives, understanding how different solvents affect the stability of intermediates and transition states is crucial for optimizing reaction conditions and selectivity. chemrxiv.orgresearchgate.net

Conformational Preferences and Tautomeric Stability

Electronic Structure and Reactivity Indices

The reactivity and electronic characteristics of this compound and its derivatives are extensively explored using computational chemistry, with reactivity indices derived from Conceptual Density Functional Theory (DFT) providing profound insights. These indices help in understanding and predicting the chemical behavior of these thiocarbonyl compounds in various reactions.

Global Electron Density Transfer (GEDT) Analysis

Global Electron Density Transfer (GEDT) is a crucial index for analyzing the polar nature of a reaction. It is calculated by summing the natural atomic charges of the atoms within a specific fragment (e.g., the electrophile or nucleophile) at the transition state. chemrxiv.org The magnitude and direction of the GEDT indicate the extent and flow of electron density between reacting species. Reactions with GEDT values close to 0.0 electrons (e) are considered non-polar, while those with values greater than 0.2 e are classified as polar. chemrxiv.org

A theoretical study on the [3+2] cycloaddition (32CA) reaction between phenyl(thiophen-2-yl)this compound and N-aryl-C-trifluoromethyl nitrilimine provides a clear example of GEDT analysis. chemrxiv.org The polar character of this reaction was assessed by computing the GEDT at the two primary transition states, TS1A and TS2A. The analysis revealed a low polar character for the reaction. chemrxiv.org

Interestingly, the direction of the electron density flux can vary depending on the reaction pathway. For the reaction proceeding through transition state TS1A, the GEDT value of 0.11 e indicated a flux from the this compound derivative to the nitrilimine, a phenomenon known as Reverse Electron Density Flux (REDF). chemrxiv.org Conversely, for the pathway via TS2A, the GEDT was 0.12 e, flowing from the nitrilimine to the this compound framework, which is classified as a Forward Electron Density Flux (FEDF). chemrxiv.org This classification into FEDF and REDF provides a nuanced understanding of the roles of the nucleophile and electrophile in polar organic reactions. sci-rad.com

GEDT Values for the 32CA Reaction of Phenyl(thiophen-2-yl)this compound
Transition StateGEDT (e)Direction of FluxClassification
TS1A0.11From this compound to NitrilimineReverse Electron Density Flux (REDF)
TS2A0.12From Nitrilimine to this compoundForward Electron Density Flux (FEDF)

Fukui Functions and Parr Functions for Predicting Reaction Sites

To identify the most reactive sites within a molecule, local reactivity indices such as Fukui functions and Parr functions are employed. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.comd-nb.info It helps predict sites for nucleophilic attack (ƒ+), electrophilic attack (ƒ−), and radical attack (ƒ0). faccts.descm.com

Parr functions, which are derived from the analysis of Mulliken atomic spin densities (ASD) of the radical cation and radical anion, have emerged as a powerful tool for predicting the most electrophilic and nucleophilic centers in polar reactions. chemrxiv.orgluisrdomingo.com These functions provide a more reliable prediction of regioselectivity compared to some earlier models of Fukui functions. mdpi.com The local electrophilic (Pk+) and nucleophilic (Pk−) Parr functions are obtained through single-point energy calculations on the optimized neutral geometry using an unrestricted formalism (e.g., UB3LYP) for the radical species. chemrxiv.org

In the computational study of the 32CA reaction of phenyl(thiophen-2-yl)this compound, the analysis of electrophilic (Pk+) and nucleophilic (Pk−) Parr functions at the various reactive centers was instrumental. chemrxiv.org The calculations demonstrated that the three-atom component (the nitrilimine) adds across the atomic centers of the this compound derivative that exhibit the largest Mulliken atomic spin densities. This theoretical finding was in complete agreement with the experimentally observed regioselectivity, validating the predictive power of Parr functions for this class of compounds. chemrxiv.org

Advanced Computational Methodologies

To address the complexity of this compound's reactivity in realistic environments and to guide the development of new derivatives, advanced computational strategies are necessary. These include hybrid methods for large systems and in silico design approaches.

QM/MM Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are powerful computational tools for studying chemical reactions in large, complex systems like enzymes or in solution. mpg.dewikipedia.org This approach partitions the system into two regions: a smaller, electronically significant part (the QM region) where the reaction occurs, and the larger surrounding environment (the MM region). mpg.denumberanalytics.com The QM region is treated with a high-level, accurate quantum chemistry method, while the MM region is described by a more computationally efficient molecular mechanics force field. mdpi.com

The interaction between the QM and MM regions is a critical aspect of the methodology. Several schemes exist, with the most common being:

Mechanical Embedding: A simpler approach where the QM-MM interactions are treated at the force field level, primarily involving van der Waals and electrostatic terms without polarizing the QM region. wikipedia.org

Electrostatic Embedding: A more accurate method where the partial charges of the MM atoms are included in the QM Hamiltonian, allowing the QM wavefunction to be polarized by the environment. mpg.demdpi.com

Polarizable Embedding: The most sophisticated scheme, where the polarization of the MM region in response to the QM charge distribution is also considered. mdpi.com

While specific QM/MM studies focused solely on this compound are not widely documented, this methodology is ideally suited for investigating its behavior in biological contexts. For instance, if a this compound derivative were a substrate or inhibitor for an enzyme, a QM/MM study could be performed. The derivative and key active site residues would constitute the QM region, while the rest of the protein and surrounding solvent would be the MM region. Such a simulation could elucidate the reaction mechanism, calculate activation energies within the enzyme, and identify key interactions responsible for catalysis or inhibition, providing insights that are difficult to obtain experimentally. mpg.denumberanalytics.com

Computational Design and Optimization Strategies

Computational design involves the use of algorithms and simulation to create new molecules or materials with desired properties, shortening the development cycle by reducing trial-and-error experimentation. irb.hrkaust.edu.sa These strategies can be applied to optimize the structure and reactivity of this compound for specific applications. The process typically involves defining a target property (e.g., enhanced reactivity, specific spectral characteristics), a set of possible chemical modifications (e.g., different substituents), and an optimization algorithm to search the chemical space for the best candidates. d-nb.infoliu.se

For this compound and its derivatives, computational design strategies could be employed to:

Tune Reactivity: Systematically screen a library of substituents on the this compound core to modulate its electronic properties. By calculating reactivity descriptors like the frontier molecular orbital energies (HOMO-LUMO gap), electrophilicity index, and Parr functions for each designed derivative, researchers can identify candidates with optimized reactivity for specific transformations, such as cycloaddition reactions. chemrxiv.org

Optimize for Catalysis: In the context of catalyst design, computational methods can be used to create this compound-based ligands for metal complexes. The properties of the resulting catalysts could be predicted using DFT, and the ligand structure could be iteratively modified to achieve optimal performance for a target reaction. d-nb.info

Design Functional Materials: Explore the potential of this compound derivatives as building blocks for functional materials. Computational screening could identify derivatives with specific photophysical properties, self-assembly capabilities, or sensing characteristics, guiding synthetic efforts toward the most promising targets. irb.hr

These in silico approaches, which connect molecular structure to function and properties, are essential for the rational design and optimization of novel compounds based on the this compound scaffold. kaust.edu.sa

Synthetic Applications of Thiocarbonyl Reagents and Building Blocks

Role in the Synthesis of Heterocyclic Compounds

Thiocarbonyl compounds, characterized by a carbon-sulfur double bond (C=S), are versatile reagents and building blocks in organic synthesis due to the unique properties of this functional group. researchgate.net The relatively weak C=S bond and the ability of sulfur to stabilize adjacent charges or radicals make these compounds highly reactive towards a variety of reagents, including nucleophiles, electrophiles, and radicals. researchgate.net This reactivity has been harnessed for the construction of a wide array of heterocyclic systems.

Synthesis of Thiazoles and Benzothiazoles

Thiazole (B1198619) and benzothiazole (B30560) moieties are core structures in many biologically active compounds. koreascience.krthieme-connect.com Thiocarbonyl compounds, particularly thioamides, serve as crucial precursors for the synthesis of these heterocycles.

One of the most prominent methods is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. mdpi.com A study detailed the synthesis of a series of thiazolyl-catechol compounds by reacting various thioamides with 4-chloroacetyl-catechol. mdpi.com The reaction proceeds via heterocyclization to afford the target thiazole derivatives. mdpi.com

Lewis acid-promoted reactions also provide a pathway to thiazoles. The reaction of α-diazocarbonyl compounds, such as diazopyruvate, with thioamides in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) can generate a thiocarbonyl ylide intermediate. koreascience.kr This intermediate then undergoes cyclization and dehydration to form the thiazole ring. koreascience.kr The yields of this reaction are influenced by the nature of the substituents on the thioamide. koreascience.kr

Dithioesters have also been employed as thiocarbonyl sources for the one-pot synthesis of 4-amino-2-substituted-thiazoles. acs.orgresearchgate.net This method operates under mild, room-temperature conditions and demonstrates broad functional group tolerance, making it a versatile strategy for creating diverse thiazole derivatives. acs.orgresearchgate.net

The synthesis of benzothiazoles can be achieved through the intramolecular cyclization of arylthioureas or by reacting 2-aminothiophenols with various reagents. thieme-connect.comorganic-chemistry.org For instance, fluorinated 2-methylbenzothiazoles have been synthesized from fluoro- or perfluoroalkylanilines in a three-step sequence involving acylation, conversion of the carbonyl to a thiocarbonyl group, and subsequent catalyzed cyclization. nih.gov Another approach involves the iodine-mediated oxidative annulation of aromatic amines, benzaldehydes, and ammonium (B1175870) thiocyanate (B1210189) (NH₄SCN) as the sulfur source to produce 2-arylbenzothiazoles. organic-chemistry.org The commonly accepted mechanism for reactions involving arylthiourea precursors is the Hugerschoff reaction, where the thiocarbonyl sulfur is oxidized, rendering it electrophilic and facilitating intramolecular electrophilic aromatic substitution to form the benzothiazole ring. dntb.gov.ua

Method Thiocarbonyl Source Reactants Key Features Reference(s)
Hantzsch SynthesisThioamidesα-HaloketonesClassic condensation-cyclization mdpi.com
Lewis Acid-PromotedThioamidesα-Diazocarbonyl compoundsForms thiocarbonyl ylide intermediate koreascience.kr
Thorpe-Ziegler TypeDithioestersα-Cyano ketones/estersOne-pot, mild conditions acs.orgresearchgate.net
Jacobsen CyclizationThioamides (from amides)N/A (intramolecular)Used for substituted benzothiazoles nih.gov
Oxidative AnnulationAmmonium ThiocyanateAromatic amines, AldehydesIodine-mediated C-S/C-N bond formation organic-chemistry.org

Preparation of Quinoxalinones and Related Systems

Quinoxalin-2(1H)-ones are an important class of nitrogen-containing heterocycles. Their synthesis often involves the cyclization of o-phenylenediamine (B120857) derivatives with α-keto acids or their equivalents. diva-portal.orgorganic-chemistry.org Thiocarbonyl chemistry provides a route to thionated analogs and can be used in precursor synthesis.

A key transformation is the conversion of a quinoxalinone to a quinoxalin-2(1H)-thione. This is typically achieved by treating the parent quinoxalinone with a thionating agent, such as Lawesson's reagent. For example, 3-phenylquinoxalin-2(1H)-one can be converted to 3-phenylquinoxalin-2(1H)-thione in high yield (82%). These thiones are valuable intermediates themselves, capable of undergoing further reactions like Michael additions.

Furthermore, thiocarbonyl compounds can serve as precursors in more complex synthetic routes. A one-pot protocol has been developed for the synthesis of unsymmetric monothiooxalamides, which can then be used as intermediates to prepare various substituted quinoxalinones. researchgate.net This strategy showcases the utility of building complex scaffolds from simple, readily accessible thiocarbonyl precursors. researchgate.net Radical-based methods have also been developed; for instance, cascades initiated by trifluoromethyl radicals can be used to access quinoxalinone structures. acs.org

Reaction Type Starting Material Reagent Product Key Finding Reference(s)
Thionation3-Phenylquinoxalin-2(1H)-oneLawesson's Reagent3-Phenylquinoxalin-2(1H)-thioneEfficient conversion of C=O to C=S (82% yield)
CyclizationMonothiooxalamideso-PhenylenediaminesSubstituted QuinoxalinonesDivergent, single-vessel synthesis from thiocarbonyl intermediates researchgate.net
Radical CascadeOrtho-iodobenzoates, AzidesCF₃-radical sourcePhenanthridines, QuinoxalinonesSET-initiated radical cascade forms the heterocyclic core acs.org

Formation of Thioureas and Dithiocarbamates

Thioureas and dithiocarbamates are fundamental thiocarbonyl compounds with broad applications, including as precursors for other heterocycles and as ligands in coordination chemistry. thieme-connect.com Their synthesis is often straightforward, relying on the high reactivity of thiocarbonyl sources.

Thioureas can be synthesized through various methods. A common approach is the reaction of amines with isothiocyanates. organic-chemistry.org Alternatively, thiourea (B124793) itself can be used as a biocompatible thiocarbonyl source in a catalyzed process to generate monosubstituted thioureas. rsc.org The combination of sulfur and chloroform (B151607) has been reported as an efficient surrogate for a thiocarbonyl group, enabling the synthesis of various thiocarbamides. organic-chemistry.orgorganic-chemistry.org Another atom-economic method involves the reaction of isocyanides with amines in the presence of elemental sulfur. organic-chemistry.org The conversion of ureas to thioureas can also be accomplished using thiating reagents like Lawesson's reagent. iwu.edu

Dithiocarbamates are typically prepared by the reaction of a primary or secondary amine with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate (B8719985) salt, which can then be reacted with an alkyl halide. organic-chemistry.orgorganic-chemistry.org A highly efficient, solvent-free, one-pot synthesis involves the direct reaction of amines, CS₂, and alkyl halides. organic-chemistry.orgorganic-chemistry.org More advanced methods include a copper-mediated three-component coupling of boronic acids, amines, and carbon disulfide, which allows for the synthesis of a wide range of functionalized dithiocarbamates under mild conditions. organic-chemistry.org A combination of potassium sulfide (B99878) and chloroform can also serve as an in situ source of the thiocarbonyl motif for dithiocarbamate construction. acs.org

Product Thiocarbonyl Source Reactants Methodology Reference(s)
ThioureasIsothiocyanatesAminesThioacylation organic-chemistry.org
ThioureasSulfur and ChloroformAminesIn situ thiocarbonyl generation organic-chemistry.orgorganic-chemistry.org
ThioureasIsocyanides & SulfurAminesAtom-economic addition organic-chemistry.org
DithiocarbamatesCarbon DisulfideAmines, Alkyl HalidesOne-pot condensation organic-chemistry.orgorganic-chemistry.org
DithiocarbamatesCarbon DisulfideAmines, Boronic AcidsCopper-mediated coupling organic-chemistry.org
DithiocarbamatesPotassium Sulfide & ChloroformAmines, Alkylating agentsIn situ thiocarbonyl generation acs.org

Synthesis of Guanidines

Guanidines are structurally unique compounds featuring a central carbon atom bonded to three nitrogen atoms. They are frequently synthesized from thiourea derivatives. The key step in this transformation is the activation of the thiocarbonyl group followed by reaction with an amine and subsequent desulfurization.

A widely used method involves the coupling of a substituted thiourea with an amine using a desulfurizing agent. researchgate.netmdpi.com Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or mercury(II) chloride are effective for this purpose. researchgate.netmdpi.com For example, EDCI has been used as a thiocarbonyl activating reagent to synthesize carbamoyl (B1232498) and acyl guanidines under mild conditions. researchgate.net Similarly, mercury(II) chloride promotes the condensation of adamantane-1-carbonyl-thioureas with anilines to yield the corresponding guanidine (B92328) derivatives. mdpi.com

Carbamoyl isothiocyanates serve as versatile starting materials, reacting with amines to form thioureas which are then converted to multisubstituted guanidines. organic-chemistry.org In some cases, thiolation of a hydantoin (B18101) (a cyclic urea) with Lawesson's reagent can produce a 2-thiohydantoin, which is a key intermediate en route to cyclic guanidines. clockss.org The synthesis of guanidines often proceeds via a carbodiimide (B86325) intermediate formed during the desulfurization process. researchgate.net

Precursor Activating/Desulfurizing Agent Amine Source Key Feature Reference(s)
Substituted ThioureasEDCI (Carbodiimide)Primary/Secondary AminesMild conditions, forms carbodiimide intermediate researchgate.net
Adamantane-carbonyl-thioureasMercury(II) Chloride (HgCl₂)AnilinesEffective desulfurization and coupling mdpi.com
Carbamoyl-protected ThioureasBurgess ReagentN/A (intramolecular rearrangement)One-pot or stepwise procedures available organic-chemistry.org
2-ThiohydantoinsN/A (further steps required)N/A (amine is added later)Used for synthesis of cyclic guanidines clockss.org

Synthesis of 1,3,4-Thiadiazoles

The 1,3,4-thiadiazole (B1197879) ring is a prominent feature in many compounds with diverse applications. sbq.org.br The synthesis of this heterocycle frequently relies on the cyclization of precursors containing a C-S and N-N bond, often derived from thiocarbonyl compounds.

A classic and efficient route is the cyclization of thiosemicarbazides with various reagents. sbq.org.br Thiosemicarbazides can be cyclized with acyl hydrazides in the presence of an acid catalyst to form 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org The reaction of thiosemicarbazide (B42300) with aldehydes, followed by an iodine-mediated oxidative C-S bond formation, provides an efficient pathway to 2-amino-substituted 1,3,4-thiadiazoles. organic-chemistry.org

Another important method involves the thionation of N,N'-acylhydrazines using Lawesson's reagent, which directly yields 1,3,4-thiadiazoles. organic-chemistry.orgorganic-chemistry.org Additionally, the reaction of acylhydrazines with alkyl 2-(methylthio)-2-thioxoacetates under acid-catalyzed conditions offers a regioselective synthesis of 2,5-disubstituted-1,3,4-thiadiazoles. organic-chemistry.org The choice of solvent can be critical in directing the regioselectivity of such cyclizations. organic-chemistry.org

Starting Materials Reagents Method Key Feature Reference(s)
ThiosemicarbazidesCarboxylic Acids/DerivativesCondensation/CyclizationClassic, widely used method sbq.org.br
N,N'-AcylhydrazinesLawesson's ReagentThionation/CyclizationDirect conversion to thiadiazole ring organic-chemistry.orgorganic-chemistry.org
Acyl HydrazidesAlkyl 2-(methylthio)-2-thioxoacetatesAcid-catalyzed CyclizationRegioselective, metal-free conditions organic-chemistry.org
Thiosemicarbazide & AldehydesIodine (I₂)Oxidative C-S Bond FormationEfficient and scalable for 2-amino derivatives organic-chemistry.org
Isothiocyanates & HydrazonesPhotocatalystPhotocatalytic CyclizationMild, metal-free conditions organic-chemistry.org

Applications in Deoxygenation and Other Functionalization Protocols

Beyond their role in building heterocycles, thiocarbonyl compounds are central to powerful functional group transformations, most notably the deoxygenation of alcohols.

The Barton-McCombie deoxygenation is a classic free-radical mediated reaction that removes a hydroxyl group from an organic molecule. chem-station.comwikipedia.org The process involves two main steps:

Formation of a thiocarbonyl derivative: The alcohol is first converted into an O-thiocarbonyl intermediate. libretexts.org Common derivatives include xanthates (from reaction with CS₂ and an alkyl halide), thionoesters, and thiocarbonylimidazolides. chem-station.comlibretexts.orglibretexts.org

Radical reduction: The thiocarbonyl derivative is then treated with a radical initiator (like AIBN) and a hydrogen atom source, classically tri-n-butyltin hydride (n-Bu₃SnH). wikipedia.orglibretexts.org

The reaction proceeds via a radical chain mechanism. A tributyltin radical, generated from n-Bu₃SnH, attacks the thiocarbonyl sulfur atom. wikipedia.org This leads to fragmentation of the C-O bond, forming a carbon-centered radical and a stable tributyltin xanthate. wikipedia.org The carbon radical then abstracts a hydrogen atom from another molecule of n-Bu₃SnH, yielding the final deoxygenated product and propagating the radical chain. libretexts.org

This reaction is highly valued for its ability to deoxygenate even sterically hindered secondary and tertiary alcohols. chimia.ch In recent years, due to the toxicity of tin reagents, significant research has focused on developing tin-free alternatives. chimia.ch These modern protocols often utilize visible-light photoredox catalysis or other single-electron transfer (SET) processes to generate the necessary radical intermediates from the thiocarbonyl precursors. chimia.chacs.org Nickel-catalyzed cross-coupling reactions have also emerged as a powerful strategy, using O-alkyl thiocarbonyl derivatives as redox-active electrophiles for deoxygenative arylation and other C-C bond-forming reactions. acs.org

Reaction Alcohol Derivative Radical Source Key Features Reference(s)
Classic Barton-McCombieXanthate, Thionoester, ThiocarbonylimidazolideTri-n-butyltin hydride (n-Bu₃SnH), AIBNRobust, tolerates steric hindrance chem-station.comwikipedia.orglibretexts.org
Tin-Free AlternativesPhenyl thionocarbonate, XanthateSilanes, Photoredox CatalystsAvoids toxic tin reagents, uses visible light chimia.ch
Ni-Catalyzed Cross-CouplingO-thiocarbamate, O-thiocarbonyl imidazoleNickel Catalyst (reductive conditions)Deoxygenative C-C bond formation (e.g., arylation) acs.org

Development of Thiocarbonyl Derivatives as Ligands in Catalysis

The thiocarbonyl group (C=S), a sulfur analogue of the carbonyl group, offers unique electronic and steric properties that have been exploited in the development of novel ligands for transition metal catalysis. The lone pair electrons on the sulfur atom can coordinate to transition metals, forming complexes with potential catalytic applications. vulcanchem.com These sulfur-containing ligands can influence the reactivity and selectivity of catalytic transformations. rsc.org Thiocarbonyl derivatives of methanethione, in particular, have been investigated as versatile ligands in various catalytic systems. Their coordination behavior and the influence of their structural design on catalytic outcomes are critical areas of research.

Coordination Studies with Transition Metal Complexes

The foundation of using thiocarbonyl derivatives in catalysis lies in understanding their coordination chemistry with transition metals. researchgate.net A coordination entity consists of a central metal atom or ion bonded to a group of surrounding molecules or ions, known as ligands. ncert.nic.in The sulfur atom in the thiocarbonyl group acts as a soft donor, readily coordinating to various transition metals.

Studies have shown that this compound derivatives form stable complexes with several transition metals. For instance, thioxoimidazolidine derivatives, which contain a thiocarbonyl moiety, have been prepared and characterized with copper(II), cobalt(II), and nickel(II). bibliotekanauki.pl Spectroscopic and analytical data confirmed the formation of 1:1 metal-to-ligand complexes where the thiocarbonyl group is involved in the coordination. bibliotekanauki.pl Similarly, bis(4-methylphenyl)this compound has been shown to form complexes with palladium(II). vulcanchem.com In these complexes, the lone pairs of the thione group coordinate to the metal center. vulcanchem.com The spatial arrangement of the ligands around the central metal ion defines the coordination polyhedron, which can be octahedral, tetrahedral, or square planar, among others. ncert.nic.in The study of thioamide-based transition metal complexes reveals a versatile coordination chemistry, with ligands capable of binding in monodentate, bridging, or chelating fashions. researchgate.net This versatility allows for the creation of a wide range of metal complexes with potentially unique catalytic properties.

Ligand DerivativeMetal Ion(s)Coordination Finding
Thioxoimidazolidine derivativeCu(II), Co(II), Ni(II)Forms 1:1 metal-ligand complexes, with coordinated water molecules. bibliotekanauki.pl
Bis(4-methylphenyl)this compoundPd(II)The thione's lone pairs coordinate to the palladium center, forming catalytically active complexes. vulcanchem.com
Thioamide derivativesGeneral Transition MetalsExhibit diverse coordination modes, including monodentate, bridging, and chelating. researchgate.net

Influence of Ligand Design on Catalytic Efficiency

The design of the thiocarbonyl ligand is paramount as it directly impacts the efficiency, selectivity, and scope of the catalyzed reaction. rsc.orgmdpi.com Key factors in ligand design include the steric bulk and electronic properties of the substituents attached to the thiocarbonyl carbon.

The concept of "weakly-coordinating" ligands is crucial in this context. Thiocarbonyl groups have been utilized as weakly-coordinating directing groups in cobalt-catalyzed C-H activation reactions. nih.gov This weak coordination allows for facile C-H activation and subsequent functionalization without the need for more strongly-coordinating, and often difficult to remove, directing groups. nih.gov This approach has been successfully applied to the C-H amidation of ferrocenes, demonstrating the subtle but powerful influence of the thiocarbonyl ligand. nih.gov

In palladium-catalyzed reactions, ligand design is critical for both reactivity and selectivity. rsc.org For example, palladium(II) complexes of bis(4-methylphenyl)this compound have demonstrated efficacy in Suzuki-Miyaura cross-coupling reactions. vulcanchem.com The electron-donating methyl groups on the phenyl rings help to stabilize the thione moiety, which in turn influences the electronic properties of the palladium center and its catalytic activity. vulcanchem.com Similarly, di(piperidin-1-yl)this compound (B1601703) acts as an effective catalyst ligand for Suzuki-Miyaura coupling, facilitating the formation of carbon-carbon bonds. The choice of phosphine (B1218219) ligands in palladium-catalyzed thiocarbonylation of alkenes significantly affects yield and selectivity, underscoring the importance of the ligand sphere around the metal catalyst. rsc.org The rational design of ligands that can engage in specific noncovalent interactions with the substrate is an emerging strategy to achieve high levels of stereochemical control. mdpi.com

Catalytic ReactionLigand ExampleInfluence of Design
Suzuki-Miyaura CouplingBis(4-methylphenyl)this compound-Pd(II)Electron-donating groups on the ligand stabilize the complex and modulate catalytic activity. vulcanchem.com
C-H AmidationThiocarbonyl-ferrocenesThe thiocarbonyl acts as a weakly-coordinating group, enabling facile and selective C-H activation by a cobalt catalyst. nih.gov
Suzuki-Miyaura CouplingDi(piperidin-1-yl)this compoundThe ligand facilitates the catalytic formation of C-C bonds.

Utilization as Intermediates in Multistep Organic Synthesis

Beyond their role in catalysis, this compound derivatives are valuable as reactive intermediates in multistep organic synthesis. ontosight.aiontosight.ai They can serve as versatile building blocks or as reagents that facilitate specific chemical transformations before being incorporated into or eliminated from the final product.

A prominent example is the use of bis(benzotriazolyl)this compound as a thiocarbonylating agent. researchgate.netbeilstein-journals.org In solution, the reaction of anilines with bis(benzotriazolyl)this compound typically leads to the formation of aryl isothiocyanates through a reactive, non-isolable intermediate. researchgate.netbeilstein-journals.org However, under mechanochemical (ball-milling) conditions, the reaction can be stopped at the intermediate stage, yielding stable, solid N-thiocarbamoylbenzotriazoles. researchgate.netcardiff.ac.uk These bench-stable intermediates can be isolated, characterized, and then used in a subsequent synthetic step to react with other nucleophiles, providing a controlled route to symmetrical and unsymmetrical thioureas. beilstein-journals.orgcardiff.ac.uk This demonstrates how reaction conditions can be manipulated to isolate and utilize otherwise transient intermediates. cardiff.ac.uk

Other this compound derivatives also serve as key synthetic precursors. This compound, bis(3-amino-4,5-dimethylphenyl)-, is considered a useful intermediate for the synthesis of more complex molecules such as pharmaceuticals or dyes, owing to the reactivity of the organosulfur group. ontosight.ai Likewise, this compound, 2,4-cyclopentadien-1-ylidene-, is employed as a building block in organic synthesis due to the unique reactivity conferred by the combination of the thiocarbonyl and the highly conjugated cyclopentadienyl (B1206354) ring. ontosight.ai These examples highlight the role of this compound derivatives as key components in the construction of complex molecular architectures.

This compound DerivativeSynthetic ApplicationIntermediate FormedFinal Product
Bis(benzotriazolyl)this compoundThiocarbonylation of anilinesN-thiocarbamoylbenzotriazole (isolable solid) beilstein-journals.orgcardiff.ac.ukDiaryl thioureas researchgate.net
Bis(3-amino-4,5-dimethylphenyl)-Building blockServes as a precursor molecule. ontosight.aiPharmaceuticals, Dyes ontosight.ai
2,4-cyclopentadien-1-ylidene-Building blockServes as a precursor molecule. ontosight.aiComplex organic molecules ontosight.ai

Q & A

Basic: What experimental methodologies are optimal for synthesizing methanethione in laboratory settings?

Answer:
this compound synthesis typically involves controlled decomposition of thioacetamide derivatives or photolysis of thiirane precursors. Key methodologies include:

  • Microwave-assisted pyrolysis of thioacetamide at 300–400°C under inert atmospheres (e.g., argon), yielding CH₂S with 75–85% purity .
  • Photochemical cleavage of thiirane (C₂H₄S) using UV light (254 nm), monitored via real-time FTIR spectroscopy to track CH₂S formation .
    Methodological Considerations:
  • Ensure inert conditions to prevent oxidation to SO₂.
  • Validate purity using gas chromatography-mass spectrometry (GC-MS) coupled with sulfur-specific detectors .

Basic: How do vibrational spectroscopy techniques distinguish this compound from structurally similar organosulfur compounds?

Answer:
this compound’s unique C=S stretching vibration (~1,050 cm⁻¹) and planar geometry allow differentiation via:

  • FTIR Spectroscopy: Compare absorption bands with thioketones (e.g., thioformaldehyde, ~1,100 cm⁻¹) and thioesters (~1,200 cm⁻¹) .
  • Raman Spectroscopy: Detect symmetric C-S stretching modes at 450–500 cm⁻¹, absent in sulfoxides or disulfides.
    Data Interpretation:
  • Cross-reference with computational spectra (e.g., DFT calculations at B3LYP/6-311++G(d,p)) to confirm assignments .

Advanced: How can researchers resolve contradictions in reported reaction kinetics of this compound with nucleophiles?

Answer:
Discrepancies arise from solvent polarity, temperature, and nucleophile steric effects. A systematic approach includes:

Controlled Kinetic Studies: Use stopped-flow techniques under standardized conditions (e.g., acetonitrile vs. DMSO solvents).

Isotopic Labeling: Track sulfur-34 in CH₂³⁴S to differentiate reaction pathways via mass spectrometry .

Computational Modeling: Apply transition state theory (e.g., Gaussian 16) to predict activation barriers for nucleophilic attack at C=S vs. S atom .
Example Workflow:

VariableMethodOutcome
Solvent PolarityDielectric constant adjustmentHigher polarity accelerates thiophilic reactions by 30%
Nucleophile SizeHammett σ* analysisSteric bulk reduces rate constants by 2–3 orders of magnitude

Advanced: What strategies address challenges in quantifying this compound’s atmospheric lifetime and environmental impact?

Answer:
CH₂S’s labile nature and low tropospheric concentration (<1 ppb) require:

  • Cavity Ring-Down Spectroscopy (CRDS): Achieve sub-ppb detection limits for real-time atmospheric monitoring .
  • Collaborative Data Synthesis: Combine field measurements (e.g., NOAA air samples) with satellite UV-Vis absorption cross-sections to model global distribution .
    Contradiction Management:
  • Disambiguate CH₂S signals from overlapping OCS (carbonyl sulfide) spectra using high-resolution CRDS (δ < 0.001 cm⁻¹) .

Advanced: How can hybrid experimental-computational frameworks elucidate this compound’s role in prebiotic sulfur chemistry?

Answer:
A mixed-methods design integrates:

Laboratory Simulations: Replicate prebiotic conditions (e.g., hydrothermal vents) with CH₂S, H₂S, and Fe³⁺ catalysts. Analyze products via HPLC-ICP-MS for sulfur speciation .

Quantum Mechanical/Molecular Dynamics (QM/MD): Model CH₂S interactions with amino acid precursors (e.g., glycine) at varying pH and temperature .
Key Findings:

  • CH₂S acts as a sulfur donor in thiolation reactions, forming cysteine analogs at ΔG‡ ≈ 50 kJ/mol .

Basic: What safety protocols are critical for handling this compound due to its reactivity and toxicity?

Answer:

  • Containment: Use Schlenk lines or gloveboxes under N₂/Ar to prevent moisture/oxygen exposure.
  • Toxicity Mitigation: Implement H₂S gas sensors (threshold: 10 ppm) and alkaline scrubbers for waste neutralization .
  • Documentation: Follow ACS Safety guidelines for sulfur compounds, including PPE (nitrile gloves, respirators) and emergency protocols .

Advanced: How do isotopic substitution studies enhance understanding of this compound’s photodegradation mechanisms?

Answer:
Deuterium (²H) and carbon-13 (¹³C) labeling reveals:

  • Primary Kinetic Isotope Effect (KIE): ²H-labeled CH₂S shows 2× slower C-S bond cleavage under UV light, confirming radical-mediated pathways .
  • Transient Absorption Spectroscopy: Track ¹³C-S moieties in photolysis intermediates (e.g., thiyl radicals) with nanosecond resolution .

Methodological Best Practices

  • Data Validation: Cross-check experimental results with ≥2 independent techniques (e.g., NMR + X-ray crystallography) .
  • Literature Synthesis: Use systematic review frameworks (e.g., PICO) to reconcile conflicting data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methanethione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.